molecular formula C18H23N3O2S B4775675 N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B4775675
M. Wt: 345.5 g/mol
InChI Key: UVVRHWVRWPDLRC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiolo-pyrimidine core, which is a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide typically involves multiple steps:

  • Formation of the Benzothiolo-Pyrimidine Core : This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with a pyrimidine derivative can form the benzothiolo-pyrimidine core.
  • Acylation : The introduction of the acetamide group is achieved through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
  • Cyclopentyl Substitution : The cyclopentyl group is introduced via nucleophilic substitution reactions, where a suitable cyclopentyl halide reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiolo ring, forming sulfoxides or sulfones.
  • Reduction : Reduction reactions can target the carbonyl groups, converting them to alcohols.
  • Substitution : The compound can participate in nucleophilic substitution reactions, especially at the cyclopentyl and acetamide moieties.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution : Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
  • Oxidation : Sulfoxides and sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide has several applications in scientific research:

  • Medicinal Chemistry : It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
  • Biological Studies : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
  • Materials Science : Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds:

  • 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile : Known for its potent inhibitory activity against cyclin-dependent kinases.
  • tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate : Another compound with a similar core structure, used in various biological studies.

Uniqueness: N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of the benzothiolo ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-11-6-7-13-14(8-11)24-17-16(13)18(23)21(10-19-17)9-15(22)20-12-4-2-3-5-12/h10-12H,2-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVRHWVRWPDLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

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